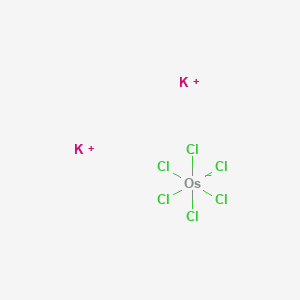
Potassiumhexachloroosmate(IV)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium hexachloroosmate(IV), also known as osmium potassium chloride, is a chemical compound with the formula K₂OsCl₆. It is a coordination complex of osmium in the +4 oxidation state, surrounded by six chloride ions. This compound is known for its distinctive red to black crystalline appearance and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium hexachloroosmate(IV) can be synthesized through the reaction of osmium tetroxide (OsO₄) with potassium chloride (KCl) in the presence of hydrochloric acid (HCl). The reaction typically involves dissolving osmium tetroxide in hydrochloric acid and then adding potassium chloride to precipitate the potassium hexachloroosmate(IV) complex. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of potassium hexachloroosmate(IV) follows similar synthetic routes but on a larger scale. The process involves the careful handling of osmium tetroxide, which is highly toxic and volatile. The reaction conditions are optimized to maximize yield and purity, and the final product is purified through recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: Potassium hexachloroosmate(IV) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states of osmium.
Reduction: It can be reduced to lower oxidation states, such as osmium(III) or osmium(II).
Substitution: Ligand substitution reactions where chloride ions are replaced by other ligands
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like chlorine gas (Cl₂) or nitric acid (HNO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) or sodium borohydride (NaBH₄).
Substitution: Ligands like ammonia (NH₃) or phosphines (PR₃) under controlled conditions
Major Products Formed:
Oxidation: Osmium(VI) or osmium(VIII) complexes.
Reduction: Osmium(III) or osmium(II) complexes.
Substitution: Various ligand-substituted osmium complexes
Scientific Research Applications
Potassium hexachloroosmate(IV) has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other osmium complexes and catalysts in organic reactions
Medicine: Explored for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the production of advanced materials, such as nanostructures and catalysts for hydrogen evolution reactions
Mechanism of Action
The mechanism of action of potassium hexachloroosmate(IV) involves its ability to participate in redox reactions and ligand exchange processes. In biological systems, it can interact with cellular components, leading to oxidative stress and apoptosis in cancer cells. The compound’s redox properties make it a valuable tool in electron transfer studies and catalysis .
Comparison with Similar Compounds
Potassium hexachloroosmate(IV) can be compared with other similar compounds, such as:
Ammonium hexachloroosmate(IV) (NH₄₂OsCl₆): Similar in structure but with ammonium ions instead of potassium ions.
Potassium hexachlororuthenate(III) (K₃RuCl₆): Contains ruthenium instead of osmium and is used in similar applications.
Potassium hexachloropalladate(IV) (K₂PdCl₆): Contains palladium and is used as a catalyst in organic synthesis.
Uniqueness: Potassium hexachloroosmate(IV) is unique due to its specific redox properties and its ability to form stable complexes with various ligands. Its applications in catalysis, materials science, and medicine highlight its versatility and importance in scientific research .
Properties
Molecular Formula |
Cl6K2Os |
|---|---|
Molecular Weight |
481.1 g/mol |
IUPAC Name |
dipotassium;hexachloroosmium(2-) |
InChI |
InChI=1S/6ClH.2K.Os/h6*1H;;;/q;;;;;;2*+1;+4/p-6 |
InChI Key |
VGKQJCSDERXWRV-UHFFFAOYSA-H |
Canonical SMILES |
Cl[Os-2](Cl)(Cl)(Cl)(Cl)Cl.[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


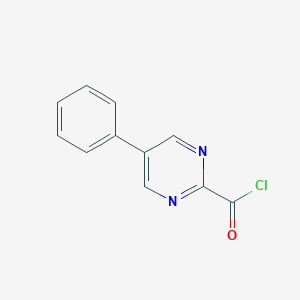
![6-Benzyl-2-oxa-6-azaspiro[3.4]Octane-8-carboxylic acid](/img/structure/B13140468.png)
![1,1'-(4,4'-Diamino-3,3'-dinitro-[1,1'-biphenyl]-2,6-diyl)diethanone](/img/structure/B13140471.png)
![2,5-Bis(5-bromo-3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene](/img/structure/B13140477.png)

![4-Fluoro-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13140496.png)
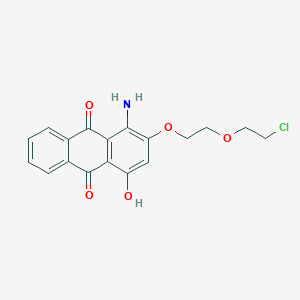
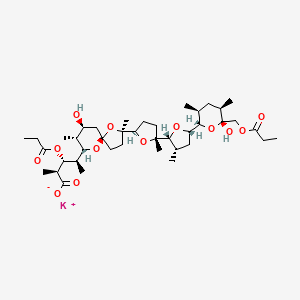
![1,4,5,8-Tetrakis[(4-chlorophenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13140521.png)

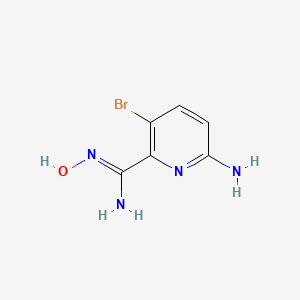
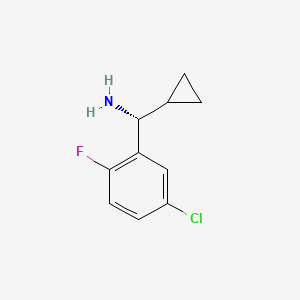
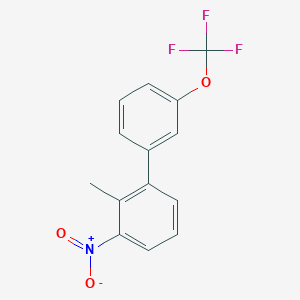
![(2Z)-3-[4-(Trifluoromethyl)phenyl]-2-propen-1-ol](/img/structure/B13140551.png)
